1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
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Overview
Description
1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one is an organic compound known for its unique chemical structure and properties This compound features two 4-fluorophenyl groups attached to a hydroxyprop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one typically involves the condensation of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, forming the desired product. The reaction conditions generally include:
Reactants: 4-fluorobenzaldehyde and acetone
Catalyst/Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reactants and conditions but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: 1,3-Bis(4-fluorophenyl)-3-oxoprop-2-en-1-one
Reduction: 1,3-Bis(4-fluorophenyl)-3-hydroxypropane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-3-hydroxyprop-2-en-1-one
- 1,3-Bis(4-bromophenyl)-3-hydroxyprop-2-en-1-one
- 1,3-Bis(4-methylphenyl)-3-hydroxyprop-2-en-1-one
Uniqueness
1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-1,3-bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-9,18H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHRBBCFYJXBRN-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C2=CC=C(C=C2)F)/O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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